2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
CAS No.: 885277-01-0
Cat. No.: VC2822753
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885277-01-0 |
---|---|
Molecular Formula | C7H5ClF3NO |
Molecular Weight | 211.57 g/mol |
IUPAC Name | 2-chloro-4-(2,2,2-trifluoroethoxy)pyridine |
Standard InChI | InChI=1S/C7H5ClF3NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 |
Standard InChI Key | AEIHRRMIARXQBG-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1OCC(F)(F)F)Cl |
Canonical SMILES | C1=CN=C(C=C1OCC(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is identified by the CAS number 885277-01-0. It belongs to the class of fluorinated ethers and features a pyridine ring with specific functional group attachments. The structural characteristics of this compound make it valuable in various chemical reactions and applications.
Molecular Information
The basic molecular information for 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is presented in Table 1 below:
Parameter | Value |
---|---|
CAS Number | 885277-01-0 |
Molecular Formula | C7H5ClF3NO |
Molecular Weight | 211.57 g/mol |
IUPAC Name | 2-chloro-4-(2,2,2-trifluoroethoxy)pyridine |
Standard InChI | InChI=1S/C7H5ClF3NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 |
Standard InChIKey | AEIHRRMIARXQBG-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1OCC(F)(F)F)Cl |
The compound features a pyridine ring with a chlorine substituent at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position, creating a structure with interesting chemical properties .
Structural Features
The structure of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is characterized by:
-
A six-membered heterocyclic pyridine ring with a nitrogen atom
-
A chlorine atom at the 2-position of the pyridine ring
-
A 2,2,2-trifluoroethoxy group (-OCH2CF3) at the 4-position
-
The trifluoromethyl group (-CF3) providing enhanced lipophilicity and metabolic stability
These structural features contribute to the compound's reactivity profile and potential applications in various chemical processes. The trifluoroethoxy group, in particular, imparts specific physicochemical properties that make this compound valuable in pharmaceutical and agrochemical research.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is essential for its effective utilization in research and industrial applications.
Spectroscopic Properties
Mass spectrometric data for 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine reveals several characteristic adducts, as shown in Table 2:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 212.00845 | 140.1 |
[M+Na]+ | 233.99039 | 150.6 |
[M+NH4]+ | 229.03499 | 146.2 |
[M+K]+ | 249.96433 | 145.0 |
[M-H]- | 209.99389 | 136.9 |
[M+Na-2H]- | 231.97584 | 145.4 |
[M]+ | 211.00062 | 140.7 |
[M]- | 211.00172 | 140.7 |
These collision cross section (CCS) values provide valuable information for analytical characterization of the compound using mass spectrometry, particularly for identification and purity assessment .
Applications and Research Significance
2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine serves as an important building block in various research and industrial applications. Its unique structural features make it valuable in several fields.
Pharmaceutical Applications
In pharmaceutical research, 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is categorized as a "Protein Degrader Building Block," suggesting its potential role in the development of proteolysis targeting chimeras (PROTACs) or related technologies . The incorporation of fluorinated moieties in drug molecules often provides several advantages:
-
Enhanced membrane permeability
-
Increased metabolic stability
-
Improved binding selectivity
-
Altered physicochemical properties
The compound's potential pharmaceutical applications may include serving as an intermediate in the synthesis of:
-
Anti-inflammatory agents
-
Anti-cancer compounds
-
Central nervous system (CNS) active drugs
-
Metabolically stable drug candidates
Agricultural Applications
Fluorinated heterocycles, including modified pyridines like 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine, often show significant activity in agrochemical applications. The compound may serve as a precursor in the development of:
-
Herbicides
-
Fungicides
-
Insecticides
-
Plant growth regulators
The presence of both a chlorine atom and a trifluoroethoxy group provides reactive sites for further functionalization, making this compound a versatile intermediate in agrochemical synthesis.
Research Applications
As a fluorinated pyridine derivative, 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine can be utilized in various research contexts:
-
As a building block in medicinal chemistry
-
In the development of fluorinated materials
-
For structure-activity relationship studies
-
In the exploration of novel synthetic methodologies for fluorinated compounds
The compound's reactivity, particularly at the chlorine position, makes it suitable for various coupling reactions and nucleophilic substitutions, expanding its utility in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume